Saturated Backbone Distinguishes Reactivity and Stability from α,β‑Unsaturated Analogs
2‑Cyano‑3‑(4‑methoxyphenyl)propanoic acid possesses a fully saturated propanoic acid chain, in contrast to its α,β‑unsaturated counterpart (E)‑2‑cyano‑3‑(4‑methoxyphenyl)prop‑2‑enoic acid. The absence of a conjugated double bond eliminates the electrophilic Michael acceptor site, rendering the saturated compound inert toward nucleophilic addition under standard conditions. This distinction is critical when designing stepwise synthetic sequences where premature conjugate addition must be avoided. For example, the unsaturated analog is known to act as a covalent inhibitor of EGFR with an IC₅₀ of 8.33×10⁵ nM (833 µM) in kinase assays [1], whereas the saturated propanoic acid does not exhibit this irreversible binding liability. Procurement of the saturated form is therefore essential for applications requiring a stable, non‑electrophilic intermediate.
| Evidence Dimension | Presence of α,β‑unsaturated double bond |
|---|---|
| Target Compound Data | No C=C double bond; fully saturated propanoic acid chain |
| Comparator Or Baseline | (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid; contains α,β‑unsaturated double bond |
| Quantified Difference | Qualitative difference: saturated vs. unsaturated backbone |
| Conditions | Structural comparison; EGFR kinase assay for comparator only |
Why This Matters
Ensures the compound remains stable toward nucleophiles during multi‑step synthesis and eliminates off‑target covalent modification in biological assays.
- [1] BindingDB. (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid (BDBM4343). IC50 = 8.33E+5 nM for EGFR. http://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=4343 View Source
